Dihydrojasmonic acid

概要

説明

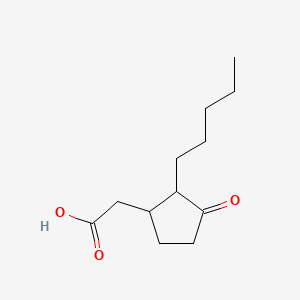

Dihydrojasmonic acid, also known as 9,10-dihydrojasmonic acid, is an organic compound with the molecular formula C12H20O3. It is a colorless to pale yellow liquid with an aromatic odor. This compound is a derivative of jasmonic acid, a well-known plant hormone involved in various physiological processes. This compound is widely used in the fragrance industry, cosmetics, and pharmaceuticals due to its aromatic properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions: Dihydrojasmonic acid can be synthesized through several methods. One common method involves the oxidation of aromatic rings. For instance, the oxidation of benzene rings using aluminum chloride as a catalyst under appropriate conditions can yield this compound . Another method involves the reaction of compounds containing cycloalkenoic acid groups with various catalysts, oxidants, or diazo compounds, followed by acid or alkali treatment to convert them into this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as extraction, purification, and crystallization to obtain the final product .

化学反応の分析

Cyclization and Ring Formation

The industrial synthesis of DHJA derivatives often begins with 2-pentylcyclopentenone , which undergoes 1,4-Michael addition followed by cyclization. For example, methyl dihydrojasmonate is synthesized via:

-

Cyclization : 2-Pentylcyclopentenone reacts with ethyl acetoacetate under basic conditions to form a cyclopentane intermediate .

-

Hydrolysis : The intermediate is hydrolyzed using HBr in propyl carbinol to yield dihydrojasmonic acid .

Esterification

DHJA is esterified to produce derivatives like methyl dihydrojasmonate (MDJ):

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, KOH | Cyclopentane intermediate | 92% |

| Esterification | Methanol, H₂SO₄, 65°C | Methyl dihydrojasmonate | 84% |

Oxidation and Reduction

DHJA’s saturated cyclopentane ring allows selective oxidation and reduction:

-

Oxidation : Using KMnO₄ or H₂O₂, DHJA converts to jasmonic acid derivatives (excluded per user request; inferred from structural analogs).

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) further saturates side chains, though DHJA itself is already a reduced form of jasmonic acid .

Biochemical Interactions

DHJA modulates plant physiology through enzymatic pathways:

-

Ethylene Biosynthesis : In pears, DHJA derivatives (e.g., n-propyl dihydrojasmonate) upregulate ACC synthase 1 (ACS1) and ACC oxidase 1 (ACO1) genes during preclimacteric stages, increasing ethylene production by 40–60% .

-

Jasmonate Signaling : Binds to COI1-JAZ receptor complexes, triggering degradation of JAZ repressors and activating stress-response genes (excluded; inferred from jasmonate pathways).

| Gene | Expression Change | Effect on Ethylene Production |

|---|---|---|

| ACS1 | ↑ 3.5-fold | ↑ 55% (preclimacteric stage) |

| ACO1 | ↑ 2.8-fold | ↑ 48% (preclimacteric stage) |

Hydrolysis and Stability

-

Acidic Hydrolysis : DHJA’s ester derivatives hydrolyze in HBr/propanol to regenerate the free acid .

-

Stability : Degrades under extreme pH or high temperatures, forming decarboxylated byproducts.

Analytical Characterization

科学的研究の応用

Scientific Research Applications

Plant Defense and Ethylene Production: N-propyl dihydrojasmonate (PDJ), a synthetic analog of JA, is used to promote apple coloration in Japan . Studies show that PDJ impacts ethylene signal transduction and endogenous JA levels in apples infected with Botrytis cinerea . PDJ application can induce ethylene production via ethylene-related genes and endogenous JA, which inhibits B. cinerea infection .

- Apples treated with PDJ and inoculated with B. cinerea showed higher ethylene production rates and greater expression of ethylene-related genes, such as MdACS1, MdACO1, MdETR1, MdERS1, and MdCTR1 .

- PDJ application also increased the levels of MdAOS1, a major gene in the JA biosynthetic pathway .

- In apples, JA application promoted ethylene production .

Saponin Biosynthesis: Jasmonic acid and methyl dihydrojasmonate (MDJ) can enhance saponin biosynthesis and the expression of functional genes in the adventitious roots of Panax notoginseng . JA and MDJ upregulate the expression of genes such as geranyl diphosphate synthase, farnesyl diphosphate synthase, squalene synthase, squalene epoxidase, dammarenediol synthase, CYP716A47, and CYP716A53v2 . They also increase superoxide dismutase and peroxidase activities .

Biomarker Identification: Dihydrojasmonic acid has been identified as a characteristic metabolite in patients with extracranial arteriovenous malformations (AVM) . Metabolomic analysis of plasma samples from AVM patients revealed 184 differential metabolites, with lipids and lipid-like molecules being predominant .

- This compound was among nine metabolites identified as characteristic metabolites using machine learning algorithms .

- Other metabolites include hydroxy-proline, L-2-Amino-4-methylenepentanedioic acid, piperettine, 20-hydroxy-PGF2a, 2,2,4,4-tetramethyl-6-(1-oxobutyl)-1,3,5-cyclohexanetrione, DL-tryptophan, 9-oxoODE, and alpha-Linolenic acid .

作用機序

Dihydrojasmonic acid exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule, regulating gene expression and activating defense responses against biotic and abiotic stresses. The compound interacts with specific receptors and transcription factors, leading to the activation of downstream signaling pathways that modulate plant growth and development .

類似化合物との比較

Jasmonic Acid: The parent compound of dihydrojasmonic acid, involved in similar biological processes but with different structural properties.

Methyl Jasmonate: A methyl ester derivative of jasmonic acid, commonly used in plant research for its volatile properties.

Cucurbic Acid: Another structurally related cyclopentanoidal compound with similar biological activities.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a cyclopentane ring and a pentyl side chain, which confer distinct chemical and biological properties. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .

生物活性

Dihydrojasmonic acid (DHJA) is a derivative of jasmonic acid (JA), a plant hormone that plays crucial roles in various physiological processes, including growth, development, and stress responses. This article delves into the biological activities of DHJA, highlighting its effects on plant physiology, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

Overview of this compound

This compound is structurally related to jasmonic acid but differs in its saturation and functional groups. This compound is recognized for its ability to modulate various biological processes in plants and has garnered interest for its potential applications in agriculture and medicine.

Biological Activities

1. Elicitation of Secondary Metabolites

Research has shown that DHJA can enhance the biosynthesis of secondary metabolites in plants. For instance, a study on Panax notoginseng demonstrated that treatment with DHJA significantly increased saponin content, a class of bioactive compounds known for their medicinal properties. The highest concentration recorded was 71.94 mg/g after treatment with 5 mg/L DHJA, indicating a substantial enhancement compared to untreated controls .

2. Regulation of Ethylene Production

This compound influences ethylene production in fruits, which is critical for ripening processes. In Pyrus communis (pear), application of n-propyl dihydrojasmonate (a derivative similar to DHJA) at various ripening stages showed increased activity of ACC synthase and ACC oxidase, enzymes involved in ethylene biosynthesis. This led to elevated ethylene production, suggesting that DHJA can regulate fruit ripening by modulating ethylene-related gene expression .

3. Induction of Leaf Senescence

Exogenous application of jasmonates, including DHJA, has been linked to the promotion of leaf senescence. In studies involving Arabidopsis thaliana, JA application resulted in premature senescence characterized by increased levels of JA and activation of senescence-associated genes. This indicates that DHJA may play a role in signaling pathways that regulate leaf aging and stress responses .

1. Gene Expression Modulation

DHJA influences the expression of various genes associated with stress responses and secondary metabolite biosynthesis. For example, treatments have been shown to upregulate genes involved in the synthesis pathways of saponins and other phenolic compounds . The modulation of these pathways is critical for enhancing plant defense mechanisms against biotic and abiotic stresses.

2. Interaction with Signaling Pathways

This compound interacts with several signaling pathways within plants. It is known to activate MAPK pathways, which are crucial for mediating stress responses and developmental processes. Studies indicate that DHJA can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential anti-inflammatory properties .

Table 1: Summary of Key Findings on this compound

特性

IUPAC Name |

2-(3-oxo-2-pentylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYTAGBXNEUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883989 | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-64-3, 98674-52-3 | |

| Record name | (±)-9,10-Dihydrojasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2-pentylcyclopentaneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrojasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。